Bis(methylmercuric)selenide
CAS No.: 4305-37-7
Cat. No.: VC1813453
Molecular Formula: C2H6Hg2Se
Molecular Weight: 510.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4305-37-7 |
|---|---|
| Molecular Formula | C2H6Hg2Se |
| Molecular Weight | 510.2 g/mol |
| Standard InChI | InChI=1S/2CH3.2Hg.Se/h2*1H3;;; |
| Standard InChI Key | HEINHOAANHRWBY-UHFFFAOYSA-N |
| SMILES | C[Hg].C[Hg].[Se] |
| Canonical SMILES | C[Hg].C[Hg].[Se] |
Introduction
Chemical Properties and Structure
Bis(methylmercuric)selenide is an organomercury compound with the chemical formula (CH₃Hg)₂Se. Its molecular structure consists of two methylmercury groups bonded to a central selenium atom. The compound exhibits distinctive chemical properties that influence its behavior in both environmental and biological systems.
Physical and Chemical Characteristics
Bis(methylmercuric)selenide has a molecular weight of 510.2 g/mol and contains two mercury atoms, one selenium atom, and two methyl groups. The presence of the methylmercury groups contributes to its lipophilicity, allowing it to cross biological membranes. This property is particularly significant in explaining the compound's distribution in biological tissues.
Table 1: Chemical and Physical Properties of Bis(methylmercuric)selenide
| Property | Value |
|---|---|
| CAS Number | 4305-37-7 |
| Molecular Formula | C₂H₆Hg₂Se |
| Molecular Weight | 510.2 g/mol |
| Standard InChI | InChI=1S/2CH3.2Hg.Se/h2*1H3;;; |
| Standard InChIKey | HEINHOAANHRWBY-UHFFFAOYSA-N |
| SMILES Notation | C[Hg].C[Hg].[Se] |
| Physical State | Not fully characterized in isolated form |
The chemical structure of bis(methylmercuric)selenide features covalent bonds between the methylmercury groups and the selenium atom. This arrangement produces a compound with unique chemical reactivity that influences its role in biological systems, particularly in mercury-selenium interactions that affect toxicity profiles.
Formation and Synthesis
Bis(methylmercuric)selenide forms through the reaction of methylmercury compounds with various selenium sources. This formation occurs both in laboratory settings and within biological systems, making it relevant to environmental toxicology and public health concerns.
Biological Formation
In biological systems, bis(methylmercuric)selenide forms when methylmercury interacts with selenium-containing compounds. Studies have demonstrated that when methylmercuric chloride and sodium selenite are added to rabbit blood, they react to form bis(methylmercuric)selenide . This reaction has been characterized and shown to occur at a specific molar ratio, with approximately 6.5 nmol of mercury and 3.2 nmol of selenium being extracted with benzene from 1 ml of rabbit blood treated with 10 nmol each of methylmercuric chloride and sodium selenite .
The formation mechanism likely involves glutathione (GSH), a ubiquitous cellular antioxidant, which facilitates the reaction between methylmercury and selenite in blood . This pathway represents an important detoxification mechanism, as the resulting bis(methylmercuric)selenide appears to be less toxic than methylmercury itself.
Chemical Pathways
Research has identified bis(methylmercuric)selenide as an intermediate in a chemical demethylation pathway for methylmercury. This pathway involves the reaction between methylmercury and selenoamino acids such as L-selenocysteine, L-selenoglutathione, D,L-selenopenicillamine, or L-selenomethionine . The reaction proceeds through the formation of bis(methylmercuric)selenide and dimethylmercury as intermediates, with the final degradation product being mercury selenide (HgSe) in solid form .
This chemical demethylation pathway occurs under physiologically and environmentally relevant conditions, suggesting its importance in natural detoxification processes. The formation of bis(methylmercuric)selenide represents a critical step in this pathway, influencing the ultimate fate of methylmercury in organisms exposed to both mercury and selenium .
Biological Significance
Bis(methylmercuric)selenide exhibits significant biological importance, particularly in the context of mercury toxicity and selenium's protective effects. Understanding the compound's role in biological systems provides insights into mercury metabolism and potential intervention strategies for mercury poisoning.
Role in Mercury-Selenium Antagonism
One of the most well-documented aspects of mercury-selenium biochemistry is their antagonistic relationship. Selenium compounds have long been known to provide protection against mercury toxicity, though the underlying mechanisms remain partially understood. Bis(methylmercuric)selenide has been identified as a potential key compound responsible for this antagonism at the molecular level .
The formation of bis(methylmercuric)selenide may explain how selenium modulates the distribution and toxicity of methylmercury in organisms. When methylmercury binds with selenium to form this compound, it appears to reduce mercury's bioavailability and toxicity . This interaction represents one of the clearest examples of biological antagonism in toxicology, with significant implications for risk assessment in mercury exposure scenarios.
Metabolic Implications
Bis(methylmercuric)selenide plays a significant role in the metabolism of methylmercury in organisms. Research indicates that selenium can alter the distribution patterns of methylmercury within tissues through the formation of this diffusible complex . Studies in rats have shown that selenite administration changes how methylmercury distributes throughout the body, with the formation of bis(methylmercuric)selenide being a key factor in this redistribution .
The metabolic fate of bis(methylmercuric)selenide has implications for understanding how organisms process and eliminate mercury compounds. As part of a demethylation pathway, this compound represents an intermediate step in the biotransformation of methylmercury to less toxic inorganic forms . This process may contribute to the body's natural defense mechanisms against mercury toxicity.
Toxicological Research Findings
Extensive research has investigated the toxicological properties of bis(methylmercuric)selenide, particularly in comparison to methylmercury compounds. These studies provide critical insights into the potential protective mechanisms of selenium against mercury toxicity.
Comparative Toxicity Studies
Research has demonstrated that bis(methylmercuric)selenide exhibits significantly different toxicity profiles compared to methylmercuric chloride. In studies using isolated guinea-pig intestinal smooth muscle, bis(methylmercuric)selenide showed considerably weaker inhibitory effects on contractile responses to nerve stimulation than methylmercuric chloride . This finding suggests that the formation of bis(methylmercuric)selenide may reduce the neurotoxic potential of methylmercury.
Table 2: Comparative Effects of Methylmercuric Chloride and Bis(methylmercuric)selenide
| Parameter | Methylmercuric Chloride | Bis(methylmercuric)selenide |
|---|---|---|
| Effect on contractile responses to direct stimulation | Minimal | Minimal |
| Effect on contractile responses to nerve stimulation | Severe reduction | Considerably weaker effect |
| Neurotoxic potential | High | Lower |
| Formation in biological systems | Not applicable | Formed with selenium presence |
These comparative studies provide experimental evidence supporting the hypothesis that the conversion of methylmercury to bis(methylmercuric)selenide represents a detoxification pathway . The reduced neurotoxicity of bis(methylmercuric)selenide may explain, at least in part, the protective effects of selenium against methylmercury poisoning observed in numerous animal studies.
Protective Mechanisms
The formation of bis(methylmercuric)selenide appears to be a critical mechanism underlying selenium's protective effect against methylmercury toxicity. When selenium and methylmercury co-occur in biological systems, their interaction to form bis(methylmercuric)selenide alters the distribution, bioavailability, and ultimately the toxicity of methylmercury .
Research in animals has consistently shown that selenium administration can mitigate the toxic effects of methylmercury exposure. The formation of bis(methylmercuric)selenide in these experimental settings correlates with reduced mercury toxicity, suggesting a causal relationship . The compound's formation may sequester methylmercury in a less bioavailable form, reducing its ability to interact with critical cellular targets.
Neurological Implications
Given methylmercury's profound neurotoxic effects, the neurological implications of bis(methylmercuric)selenide formation are particularly significant. Studies have shown that methylmercuric chloride severely reduces contractile responses to nerve stimulation in isolated tissue preparations, while bis(methylmercuric)selenide exhibits considerably weaker effects .
This differential effect on neural function suggests that bis(methylmercuric)selenide formation may specifically protect against the neurotoxic mechanisms of methylmercury. Considering that neurological symptoms are among the most devastating manifestations of methylmercury poisoning, this protective effect has substantial clinical relevance . The formation of bis(methylmercuric)selenide may represent a biochemical defense mechanism that specifically targets methylmercury's neurotoxic potential.
Environmental Health Significance
Bis(methylmercuric)selenide holds significant implications for environmental health, particularly in the context of mercury exposure through seafood consumption and the assessment of associated risks.
Risk Assessment Applications
The modified Selenium Health Benefit Value (HBVSe) represents a risk assessment criterion based on the molar concentrations of methylmercury and selenium present in fish or seafood . This approach acknowledges that the potential formation of compounds like bis(methylmercuric)selenide may reduce mercury toxicity when selenium is present in excess. The HBVSe provides a more nuanced understanding of the actual health risks posed by mercury in seafood by accounting for selenium's protective effects.
Analytical Methods and Challenges
The detection and characterization of bis(methylmercuric)selenide present various analytical challenges that have influenced the pace of research in this field.
Detection Techniques
Early studies identified bis(methylmercuric)selenide in biological samples using extraction techniques followed by chemical characterization. For example, researchers extracted the compound from rabbit blood using benzene and confirmed its identity based on the 2:1 molar ratio of mercury to selenium .
More sophisticated analytical techniques have since been developed, including:
-
Chromatographic methods coupled with various detection systems
-
Mass spectrometry for structural confirmation
-
Spectroscopic techniques for characterization
These methods have allowed for more precise identification and quantification of bis(methylmercuric)selenide in complex biological matrices, though challenges remain in detecting the compound at environmentally relevant concentrations.
Research Limitations
Despite significant progress, research on bis(methylmercuric)selenide faces several limitations:
-
The compound may be unstable under certain analytical conditions
-
Its concentration in biological samples is often low, challenging detection limits
-
Matrix effects can interfere with accurate quantification
-
The dynamic nature of mercury-selenium interactions makes isolating specific compounds difficult
These challenges have contributed to gaps in our understanding of bis(methylmercuric)selenide's exact role in various biological systems. Direct analytical evidence confirming its in vivo presence and metabolic pathways remains limited, highlighting the need for further methodological advances .
Future Research Directions
Research on bis(methylmercuric)selenide continues to evolve, with several promising directions for future investigation.
Metabolic Pathway Elucidation
Further research is needed to fully elucidate the metabolic pathways involving bis(methylmercuric)selenide. While the compound has been identified as an intermediate in methylmercury demethylation, the complete pathway, including enzymatic contributions and rate-limiting steps, remains partially understood . Future studies should aim to clarify:
-
The specific enzymes involved in bis(methylmercuric)selenide formation and degradation
-
The kinetics of these reactions under physiological conditions
-
How genetic and environmental factors influence these pathways
-
The relationship between bis(methylmercuric)selenide and other mercury-selenium compounds
Such research would provide valuable insights into how organisms naturally process and detoxify methylmercury, potentially informing therapeutic approaches for mercury poisoning.
Clinical Applications
The protective effect of selenium against mercury toxicity, potentially mediated through bis(methylmercuric)selenide formation, suggests possible clinical applications. Future research might explore:
-
Selenium supplementation strategies for populations with high mercury exposure
-
Biomarkers related to bis(methylmercuric)selenide formation that could indicate individual susceptibility to mercury toxicity
-
Therapeutic approaches that enhance the natural formation of bis(methylmercuric)selenide or similar detoxification compounds
These clinical applications could help mitigate the health impacts of mercury exposure, particularly in vulnerable populations such as pregnant women and children, or communities with high seafood consumption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume